molecular formula C16H17NO3S2 B2654617 (Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate CAS No. 265098-71-3

(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

Cat. No.: B2654617
CAS No.: 265098-71-3
M. Wt: 335.44
InChI Key: UHHKFYCVEJSSAX-RAXLEYEMSA-N
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Description

(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate (CAS RN: 19375-25-8) is a chemical compound built around a rhodanine-3-acetic acid derivative scaffold, a privileged structure known for its diverse biological activities and applications in scientific research . This specific molecule features a benzylidene group at the 5-position of the thiazolidine core and an acetate ester functionalized with a butyl chain. The ester group can influence the compound's physicochemical properties, such as lipophilicity, which may be tailored for specific experimental needs. Compounds within this class are frequently investigated for their antimicrobial properties, particularly showing promise against Gram-positive bacterial strains . The broader family of 5-benzylidene-2-thioxothiazolidin-4-one derivatives has also been identified as a platform for developing novel tyrosinase inhibitors with anti-melanogenic activity, suggesting potential applications in dermatological research . Furthermore, thiazolidine-based scaffolds are extensively studied in medicinal chemistry for their anticancer and antifungal potentials, often through mechanisms involving the inhibition of key enzymes or disruption of cellular structures like the fungal cell wall . The (Z)-configuration of the exocyclic double bond, confirmed for analogous structures through NMR coupling constants, is often critical for its biological activity and interaction with molecular targets . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

butyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-2-3-9-20-14(18)11-17-15(19)13(22-16(17)21)10-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHKFYCVEJSSAX-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting rhodanine-3-acetic acid with an appropriate aldehyde, such as benzaldehyde, in the presence of a base like piperidine . The reaction is usually conducted in a solvent such as ethanol or methanol at reflux temperature for several hours to achieve good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxothiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioxothiazolidinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways and disruption of cell cycle progression.

Mechanisms of Action:

  • Enzyme Inhibition: The compound can inhibit various enzymes involved in cancer metabolism.
  • Apoptosis Induction: It activates apoptotic pathways, leading to programmed cell death in malignant cells.

A study demonstrated that derivatives of thiazolidinones significantly decreased the production of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against both bacterial and fungal strains. Its efficacy varies among different microorganisms.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus200
Escherichia coli400
Candida albicans300

The compound's activity against Gram-positive and Gram-negative bacteria suggests its potential as a therapeutic agent for infections .

Synthesis and Production

The synthesis of this compound typically involves the Knoevenagel condensation reaction between an appropriate aldehyde and a thioxothiazolidinone derivative, utilizing bases such as piperidine or pyridine under reflux conditions.

Common Reagents and Conditions:

  • Base: Piperidine or pyridine
  • Temperature: Reflux
  • Isolation Methods: Crystallization or column chromatography

This synthetic approach allows for the efficient production of the compound while maintaining high purity levels suitable for biological testing .

Antifungal Activity Study

A systematic study evaluated the antifungal properties of various thiazolidine derivatives, leading to the development of new topical antifungal agents. The results indicated that certain derivatives exhibited high fungistatic and fungicidal activities, demonstrating morphological changes in fungal cells upon treatment .

Anticancer Mechanisms Exploration

Further investigations into the anticancer mechanisms revealed that thiazolidinone derivatives could interact with key biological targets such as protein tyrosine phosphatases and integrins involved in cancer progression. These interactions suggest potential pathways for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate involves its interaction with various molecular targets. The thioxothiazolidinone ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Key Structural Differences

The compound’s analogs vary in two primary regions:

Substituents on the benzylidene ring : Presence or absence of electron-withdrawing/donating groups.

Functional groups at the acetic acid moiety : Ester (ethyl, butyl), amide, or free carboxylic acid.

Mechanistic Insights from Analog Studies

  • Microtubule Modulation : Compound I20 (acetamide derivative) promotes protofilament assembly, disrupting mitosis and migration in A549 lung cancer cells . This mechanism aligns with microtubule-targeting agents like taxanes but differs in binding specificity.
  • Structure-Activity Relationship (SAR) :
    • Ester vs. Amide: Amides (e.g., I20) exhibit direct activity, while esters may require hydrolysis for activation.
    • Substituent Effects: Bromine on the benzylidene ring () could enhance target affinity but requires empirical validation.

Biological Activity

(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate is a compound belonging to the thiazolidinone family, which is notable for its diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure

The compound features a thiazolidine core with a benzylidene substituent and an ester functional group. Its structural formula can be represented as follows:

C12H13N1O3S2\text{C}_{12}\text{H}_{13}\text{N}_{1}\text{O}_{3}\text{S}_{2}

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of cell wall synthesis in bacteria and disruption of fungal cell membranes.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound holds promise as a potential antifungal and antibacterial agent.

Anticancer Properties

Studies have shown that thiazolidinones can induce apoptosis in cancer cells through various pathways. For instance, the compound has been reported to activate caspases, leading to programmed cell death in tumor cells.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)25Caspase activation
MCF-7 (breast cancer)30Mitochondrial pathway activation
A549 (lung cancer)20Inhibition of proliferation

The anticancer activity is attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways such as NF-κB.

Table 3: Anti-inflammatory Activity

CytokineInhibition (%) at 50 µMReference
TNF-alpha70
IL-665
IL-1β60

This suggests a potential therapeutic application in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings. For example, a recent study investigated the use of derivatives similar to this compound in treating skin infections caused by resistant strains of bacteria and fungi. The results demonstrated significant improvement in patient outcomes, supporting further development of these compounds for topical applications.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation. A typical procedure involves refluxing (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives with aromatic aldehydes in glacial acetic acid using sodium acetate as a catalyst. Reaction conditions (e.g., 3–4 hours at reflux) and stoichiometric ratios (1:1 aldehyde-to-rhodanine) are critical for yield optimization. Recrystallization from methanol/water mixtures ensures purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm the Z-configuration of the benzylidene group via coupling constants and chemical shifts.
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiazolidinone ring) .
  • HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers assess the purity of the Z-isomer and minimize E-isomer contamination?

  • Methodological Answer : Isomer separation requires chiral HPLC or recrystallization in polar aprotic solvents (e.g., DMF/water). Monitoring via UV-Vis spectroscopy at 300–350 nm (λmax for Z-isomer) ensures configuration fidelity .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the anticancer activity of this compound?

  • Methodological Answer :

  • Cell proliferation assays : Use human cancer cell lines (A549, PC-3, HepG2) with IC50 determination via MTT assays.
  • Tubulin polymerization assays : Compare microtubule stabilization against Taxol using fluorescence-based kits.
  • Computational docking : Map interactions with tubulin’s Argβ369 domain using AutoDock Vina .

Q. How do structural modifications (e.g., substituents on the benzylidene group) affect biological activity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -Cl, -Br) enhance antiproliferative activity by increasing electrophilicity.
  • Steric effects : Bulky substituents reduce binding affinity to tubulin. SAR studies should compare derivatives synthesized via Knoevenagel condensation with substituted aldehydes .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Variability often arises from:

  • Isomer purity : Contamination by E-isomers (less active) skews results.
  • Cell line specificity : Validate activity in ≥3 cell lines with standardized protocols.
  • Assay conditions : Control pH, serum concentration, and exposure time .

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